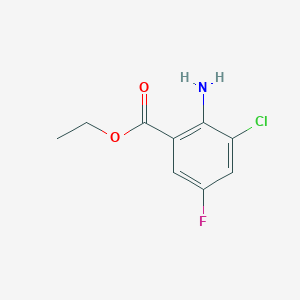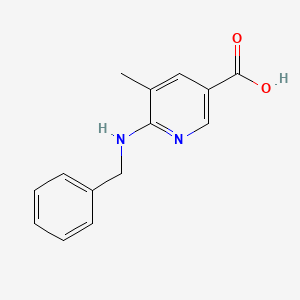
6-Bromo-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid typically involves the following steps:
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction, where an ethoxy group is added to the 7th position of the chromene ring. This can be done using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Carboxylation: The carboxylic acid group at the 3rd position can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors, green solvents, and recyclable catalysts to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid can facilitate esterification.
Amidation: Amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) can be used for amidation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while esterification and amidation can produce esters and amides, respectively.
Wissenschaftliche Forschungsanwendungen
6-Bromo-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-Bromo-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the ethoxy group at the 7th position.
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but lacks the bromine atom at the 6th position.
6-Bromo-7-methoxy-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but has a methoxy group instead of an ethoxy group at the 7th position.
Uniqueness
The presence of both bromine and ethoxy substituents in 6-Bromo-7-ethoxy-2-oxo-2H-chromene-3-carboxylic acid contributes to its unique chemical properties and potential applications. The bromine atom can participate in various substitution reactions, while the ethoxy group can influence the compound’s solubility and reactivity. This combination of functional groups makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H9BrO5 |
|---|---|
Molekulargewicht |
313.10 g/mol |
IUPAC-Name |
6-bromo-7-ethoxy-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C12H9BrO5/c1-2-17-10-5-9-6(4-8(10)13)3-7(11(14)15)12(16)18-9/h3-5H,2H2,1H3,(H,14,15) |
InChI-Schlüssel |
PDOWCYIIUDHMPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C=C(C(=O)OC2=C1)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Oxabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15229668.png)


![Methyl4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15229686.png)
![3-({7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl}amino)propanoic acid](/img/structure/B15229693.png)




![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
